molecular formula C19H16FN3O2 B3402367 N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1058226-13-3

N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B3402367
CAS No.: 1058226-13-3
M. Wt: 337.3 g/mol
InChI Key: KRAQRIGOXKJGAQ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by the presence of a fluorobenzyl group, a phenylpyrimidinone moiety, and an acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with the pyrimidinone intermediate.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, where nucleophiles can replace the fluorine atom.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound has shown potential as a bioactive molecule with possible applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes, receptors, and signaling pathways involved in various biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide can be compared with other pyrimidinyl acetamides and related compounds. Similar compounds include:

    N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide: Lacks the fluorine atom on the benzyl group.

    N-(4-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide: Contains a chlorine atom instead of fluorine.

    N-(4-methylbenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide: Contains a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)11-21-18(24)12-23-13-22-17(10-19(23)25)15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAQRIGOXKJGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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